molecular formula C6H5Cl2NO3S B2450660 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride CAS No. 1955541-07-7

4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B2450660
CAS No.: 1955541-07-7
M. Wt: 242.07
InChI Key: OFLNGXQJMWFULJ-UHFFFAOYSA-N
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Description

4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C₆H₅Cl₂NO₃S and a molecular weight of 242.08 g/mol . It is known for its unique structure, which includes a cyclopropyl group, an oxazole ring, and a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 4-chloro-3-cyclopropyl-1,2-oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure high purity of the final product .

Chemical Reactions Analysis

4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for modifying enzymes and studying their function. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride can be compared with other sulfonyl chloride-containing compounds, such as:

  • 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride
  • 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl bromide
  • 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl iodide

These compounds share similar structures but differ in their halogen substituents, which can affect their reactivity and applications. The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo .

Biological Activity

4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride is a chemical compound with significant potential in various biological applications due to its unique structural features, including a sulfonyl chloride group and a cyclopropyl moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, reactivity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H8ClN3O3SC_6H_8ClN_3O_3S, with a molecular weight of approximately 242.08 g/mol. The compound features:

  • A five-membered oxazole ring.
  • A chlorine atom at the 4-position.
  • A cyclopropyl group at the 3-position.
  • A sulfonyl chloride group at the 5-position.

This unique structure contributes to its reactivity, particularly with nucleophiles, making it a valuable intermediate in medicinal chemistry and agrochemical applications.

The biological activity of this compound primarily arises from its sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify enzyme functions and inhibit various biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit enzymes by forming covalent bonds with active site residues, blocking their catalytic activity.
  • Protein Modification : It can modify proteins through nucleophilic attack on the sulfonyl chloride group, leading to altered protein function or stability .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activities. For instance, studies have shown that structurally related sulfonamide and oxazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and cell cycle arrest .

CompoundCell Line TestedIC50 Value (µM)Mechanism
Compound AMDA-MB-23134.16Induces oxidative stress
Compound BLNCaP57.2Inhibits androgen receptor
Compound CHepG22.57Induces apoptosis

Antimicrobial Activity

The compound's sulfonyl chloride group also suggests potential antimicrobial activity. Similar compounds have demonstrated moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis. The mechanism likely involves disruption of bacterial protein synthesis or function .

Case Studies

  • Anticancer Activity : A study evaluated a series of oxazole derivatives, including those with sulfonyl groups. The results indicated that certain compounds exhibited significant cytotoxicity against prostate cancer cells (LNCaP), with IC50 values demonstrating potent activity compared to controls .
  • Enzyme Inhibition : Another investigation focused on the enzyme inhibition properties of similar sulfonamide derivatives. The study highlighted strong inhibitory effects against urease and acetylcholinesterase, suggesting potential applications in treating conditions like hypertension and Alzheimer's disease .

Properties

IUPAC Name

4-chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO3S/c7-4-5(3-1-2-3)9-12-6(4)13(8,10)11/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLNGXQJMWFULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955541-07-7
Record name 4-chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride
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